HBT1 is synthesized from readily available precursors in organic chemistry. Its classification falls under the category of benzimidazole derivatives, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a hydroxyl group and a benzyl moiety in its structure enhances its reactivity and interaction with biological targets.
The synthesis of HBT1 typically involves a multi-step process starting from 4-hydroxybenzaldehyde and o-phenylenediamine. The general method can be outlined as follows:
The reaction conditions, such as temperature, solvent choice (commonly ethanol or methanol), and reaction time, are critical for optimizing yield and purity. Typically, the reaction may require several hours at elevated temperatures (around 80-100°C) to ensure complete conversion of starting materials.
HBT1 possesses a unique molecular structure characterized by a benzimidazole core with a hydroxyl group attached to a benzyl substituent. The molecular formula for HBT1 is CHNO, indicating the presence of two nitrogen atoms within the benzimidazole ring.
HBT1 can participate in various chemical reactions due to its functional groups:
The reactivity profile of HBT1 suggests potential applications in coordination chemistry and catalysis. For example, complexation with transition metals can lead to enhanced stability and activity against specific biological targets.
The mechanism of action for HBT1 largely depends on its interactions at the molecular level with specific biological targets. It is hypothesized that HBT1 exerts its effects through:
Experimental studies have demonstrated that HBT1 exhibits significant antioxidant properties, which may play a role in its therapeutic effects against various diseases.
HBT1 is characterized by:
Relevant data indicates that HBT1 maintains stability across a range of pH values but shows increased solubility in acidic conditions.
HBT1 has potential applications across various scientific domains:
Research continues into optimizing the synthesis and exploring the full range of biological activities associated with HBT1, highlighting its significance in contemporary scientific inquiry.
HBT1 (2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide; CAS 489408-02-8) is a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) positive allosteric modulator (PAM) with distinct mechanistic properties. Unlike classical AMPAkines that exhibit agonist-like activity, HBT1 binds selectively to the ligand-binding domain (LBD) at serine residue S518 in a glutamate-dependent manner [1] [4]. This binding mode potentiates AMPAR responses only during physiological glutamate release, preserving synaptic fidelity while minimizing non-specific receptor activation [2] [6]. Structurally, HBT1 (MW: 386.39 g/mol; Formula: C₁₆H₁₇F₃N₄O₂S) features a benzothiophene-carboxamide scaffold linked to a trifluoromethyl-pyrazole moiety, enabling precise interaction with AMPAR subunit interfaces [1] [3]. Electrophysiological studies confirm that HBT1 enhances ion influx primarily by slowing receptor desensitization kinetics rather than increasing agonist affinity—a key distinction from high-impact ampakines like CX729 that profoundly alter receptor gating [2] [7].
Table 1: Key Structural and Functional Attributes of HBT1
Property | Specification |
---|---|
IUPAC Name | 2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Molecular Weight | 386.39 g/mol |
Primary Mechanism | Glutamate-dependent binding to S518 on AMPAR LBD |
Solubility | >2 mg/mL in DMSO |
AMPAR Potentiation EC₅₀ | Not reported; exhibits submicromolar efficacy in neuronal Ca²⁺ influx assays |
Traditional AMPAR potentiators like LY451395 and LY451646 demonstrate "high-impact" effects: They abolish receptor desensitization, increase agonist binding affinity, and trigger calcium release from endoplasmic stores [2] [7]. These properties correlate with bell-shaped dose-response curves in brain-derived neurotrophic factor (BDNF) production—where higher concentrations paradoxically reduce neurotrophin levels—and narrow therapeutic windows due to seizure risks [2] [9]. For example, LY451646 exhibits a sharp decline in BDNF mRNA expression beyond 10 μM in hippocampal neurons, limiting its clinical utility [2]. HBT1 emerged from targeted drug discovery efforts to circumvent these limitations. By design, it minimizes direct receptor agonism, as validated in primary neuronal cultures where HBT1 (up to 100 μM) induces <20% of the calcium influx elicited by LY451395 at equivalent concentrations [2] [4]. This "low-impact" profile stems from its reliance on endogenous glutamate for activity, preventing sustained receptor activation that drives excitotoxicity and compensatory downregulation of neurotrophic signaling [2] [7].
Table 2: Comparative Pharmacology of AMPAR Potentiators
Compound | Agonistic Effect | Bell-Shaped BDNF Response | Calcium Release from ER |
---|---|---|---|
HBT1 | Low | Absent | No |
LY451395 | High | Present | Yes |
CX729 | High | Not tested | Yes |
OXP1 | Moderate | Present | Partial |
The primary objective driving HBT1’s development was to eliminate the non-monotonic BDNF responses that undermine therapeutic predictability of AMPAR PAMs [2] [3]. In primary cortical neurons, classical potentiators like LY451646 show peak BDNF elevation at 1 μM (180% of baseline), followed by a decline to 40% at 30 μM—a bell-shaped trajectory linked to excessive receptor agonism triggering homeostatic feedback inhibition [2]. HBT1 was rationally optimized to decouple receptor potentiation from overactivation. Experimental data confirms linear, concentration-dependent BDNF upregulation: 1 μM HBT1 elevates BDNF by 150%, increasing to 320% at 30 μM without decline [2] [6]. This linearity is attributed to HBT1’s glutamate dependency, which synchronizes potentiation with physiological synaptic activity. Additionally, HBT1 avoids inducing metabotropic glutamate receptor (mGluR) crosstalk—a pathway implicated in BDNF feedback inhibition—further ensuring sustained neurotrophin production [2] [8]. These properties position HBT1 as a critical tool for disorders requiring prolonged AMPAR engagement, such as cognitive deficits and mood disorders where BDNF augmentation is therapeutic [9].
Table 3: BDNF Production Profiles in Primary Neurons
Treatment | BDNF at 1 μM (% Baseline) | BDNF at 10 μM (% Baseline) | BDNF at 30 μM (% Baseline) |
---|---|---|---|
HBT1 | 150% | 240% | 320% |
LY451646 | 180% | 90% | 40% |
OXP1 | 160% | 120% | 70% |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8